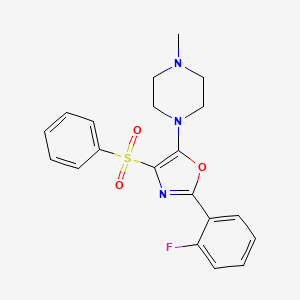
2-(2-Fluorophenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-Fluorophenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole is a multifaceted molecule that incorporates several functional groups and structural motifs, such as the oxazole ring, a phenylsulfonyl group, a fluorophenyl moiety, and a methylpiperazine unit. These components suggest that the molecule could have interesting chemical properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 2,5-disubstituted-1,3-oxazoles, such as the compound , can be achieved through the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, which then reacts with various electrophiles to introduce different substituents at the C-5 position . The 2-phenylsulfonyl group can be displaced nucleophilically to introduce additional substituents at the C-2 position, providing a general route for the synthesis of disubstituted oxazoles . Furthermore, the α-sulfonyl carbanion strategy, as mentioned in the synthesis of extended oxazoles, could be applied to introduce the methylpiperazine unit at the 2-methylene position .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 2-(2-Fluorophenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole, they do provide insights into related structures. For instance, the crystal structure of a related compound with a triazole ring shows significant dihedral angles between the triazole and the benzene rings, which could imply that in our compound of interest, similar steric interactions may influence the overall molecular conformation .
Chemical Reactions Analysis
The papers suggest that the oxazole ring can participate in various chemical reactions. The presence of a phenylsulfonyl group allows for nucleophilic displacement reactions, which can be used to introduce different substituents . Additionally, the presence of a fluorophenyl group could potentially be involved in reactions typical of halogenated aromatics, such as Suzuki coupling, given the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups. The fluorophenyl group could contribute to the molecule's lipophilicity and could affect its electronic properties, potentially enhancing its binding affinity to certain biological targets . The methylpiperazine moiety could impart basicity to the molecule, influencing its solubility and pharmacokinetic profile . The phenylsulfonyl group could increase the molecule's overall molecular weight and steric bulk, which might affect its ability to penetrate biological membranes .
Aplicaciones Científicas De Investigación
Synthesis and Elaboration
- 2-(Phenylsulfonyl)methyl-4,5-diaryloxazole, a related compound, serves as a useful scaffold for synthetic elaboration, particularly at the 2-methylene position. This process leads to the creation of extended oxazoles with diverse products like monoalkylated and dialkylated oxazoles. This strategy was employed in the synthesis of anti-inflammatory Oxaprozin (Patil & Luzzio, 2016).
Total Synthesis of Natural Products
- The compound's structure is used in the synthesis of complex natural products. A notable example is the total synthesis of siphonazoles A and B, highlighting the compound's role as a versatile building block in organic synthesis (Zhang & Ciufolini, 2009).
Intermolecular Interactions Analysis
- Studies on structurally similar triazole derivatives reveal insights into intermolecular interactions. Such studies help understand how various interactions like hydrogen bonds and π-π interactions contribute to the stabilization of crystal structures (Panini et al., 2014).
Preparation of Disubstituted Oxazoles
- The deprotonation of 2-(phenylsulfonyl)-1,3-oxazole facilitates the creation of C-5 carbanions, which react with different electrophiles. This method is crucial for synthesizing disubstituted oxazoles, demonstrating the compound's versatility in organic synthesis (Williams & Fu, 2010).
Antimicrobial and Antitumor Applications
- Heterocyclic compounds derived from similar structures have shown promising antimicrobial and antitumor properties. These applications are crucial in developing new therapeutic agents (Bărbuceanu et al., 2015).
Synthesis of Nonsteroidal Anti-Inflammatory Drugs
- The compound's structure has been adapted to design novel nonsteroidal anti-inflammatory drugs. This showcases its potential in pharmaceutical applications, especially in reducing side effects associated with traditional NSAIDs (Zhou et al., 2009).
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-23-11-13-24(14-12-23)20-19(28(25,26)15-7-3-2-4-8-15)22-18(27-20)16-9-5-6-10-17(16)21/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRAUSRVUTXYDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3004210.png)

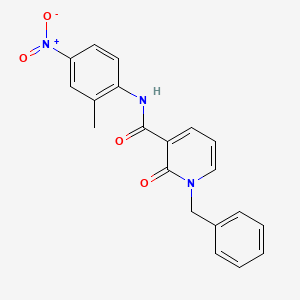
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3004217.png)
![(3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B3004219.png)
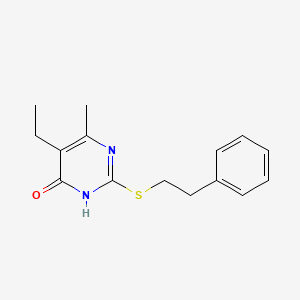
![7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
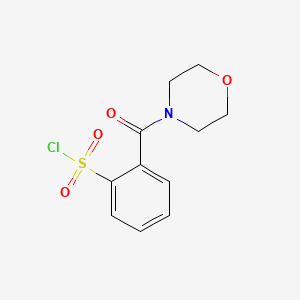
![methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3004226.png)

![2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide](/img/structure/B3004228.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3004229.png)
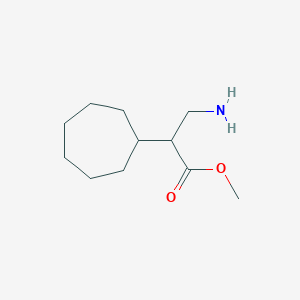
![N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3004232.png)